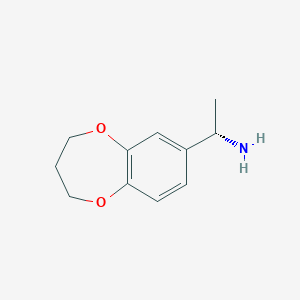
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its unique structure, which combines a furan ring with a thiomorpholine moiety and a pivalamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. The reaction is followed by the introduction of the pivalamide group. The detailed steps are as follows:
Formation of Intermediate: Furan-2-carbaldehyde reacts with thiomorpholine in the presence of a suitable catalyst to form an intermediate compound.
Introduction of Pivalamide Group: The intermediate is then reacted with pivaloyl chloride in the presence of a base to introduce the pivalamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .
化学反応の分析
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. The thiomorpholine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pivalamide group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide.
Thiomorpholine: A component of the compound that contributes to its unique properties.
Pivalamide: Another component that influences the compound’s pharmacokinetic properties
Uniqueness
This compound is unique due to its combination of a furan ring, thiomorpholine moiety, and pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-15(2,3)14(18)16-11-12(13-5-4-8-19-13)17-6-9-20-10-7-17/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYOCGFRXJNJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705242.png)
![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/new.no-structure.jpg)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2705247.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)
![[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate](/img/structure/B2705250.png)
![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2705256.png)

![N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2705261.png)

![3-(3-methoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2705263.png)
![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)
